

Chemical structure and properties of Hymenidin alkaloid

Author: BenchChem Technical Support Team. Date: December 2025



Hymenidin Alkaloid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymenidin is a marine-derived bromopyrrole alkaloid first isolated from the Okinawan marine sponge Hymeniacidon sp.[1] It has since been identified in other marine organisms, including sponges of the genera Stylissa and Agelas.[1][2] This document provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of **Hymenidin**. Detailed experimental protocols for its synthesis, isolation, and key biological assays are also presented to facilitate further research and development.

Chemical Structure and Identification

Hymenidin, systematically named N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide, is characterized by a 4-bromopyrrole-2-carboxamide moiety linked via an allylic amine to a 2-aminoimidazole group.[2]

The structural identifiers for **Hymenidin** are summarized in the table below.



Identifier	Value
IUPAC Name	N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide[2]
SMILES	C1=C(NC=C1Br)C(=O)NC/C=C/C2=CN=C(N2) N[2]
InChI	InChI=1S/C11H12BrN5O/c12-7-4-9(15-5-7)10(18)14-3-1-2-8-6-16-11(13)17-8/h1-2,4-6,15H,3H2,(H,14,18)(H3,13,16,17)/b2-1+[2]
InChlKey	KHJREOQCERRAME-OWOJBTEDSA-N[2]

Physicochemical and Spectral Properties

Hymenidin is a relatively small molecule with drug-like properties. It typically exists as a solid at room temperature.[1] While a specific melting point is not widely reported, its properties can be inferred from its structure and data from chemical suppliers. Like most alkaloids, **Hymenidin** as a free base is expected to be poorly soluble in neutral water but soluble in organic solvents like DMSO and in acidic aqueous solutions.[1][3]

A summary of its computed physicochemical and known spectral data is provided below.

Table 2.1: Physicochemical Properties of Hymenidin



Property	Value	Reference
Molecular Formula	C11H12BrN5O	[2]
Molecular Weight	310.15 g/mol	[2]
Exact Mass	309.02252 Da	[2]
LogP (Computed)	2.497	[1]
Hydrogen Bond Donor Count	4	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	4	[1]
Topological Polar Surface Area	99.6 Ų	[2]
Complexity (Computed)	325	[2]

Table 2.2: Spectral Data for Hymenidin

Data Type	Key Features	Reference
LC-MS (ESI+)	Precursor m/z: 310.029 [M+H]+Key Fragments: 122.071, 110.071, 80.050	[2]
¹ H NMR	Spectral data available in supplementary materials of cited literature.	[4][5]
¹³ C NMR	Spectral data available in supplementary materials of cited literature.	[4][5]

Biological Activity and Signaling Pathways

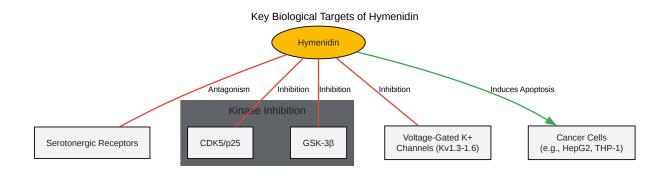
Hymenidin exhibits a range of significant biological activities, making it a compound of interest for drug discovery. Its primary known actions are as an antagonist of serotonergic receptors



and as an inhibitor of several key enzymes and ion channels.[1]

- Antagonist of Serotonergic Receptors: Hymenidin was first identified as a novel antagonist
 of serotonergic receptors, suggesting its potential in neurological or psychiatric research.[1]
- Enzyme Inhibition: It is a known inhibitor of Cyclin-Dependent Kinase 5 (CDK5/p25) and Glycogen Synthase Kinase 3β (GSK-3β), two crucial kinases involved in various cellular processes, including neuronal function and disease.
- Anticancer Activity: Hymenidin and its analogues have been shown to induce apoptosis in human cancer cell lines, including hepatocellular carcinoma (HepG2) and acute monocytic leukemia (THP-1) cells.[6]
- Ion Channel Modulation: The alkaloid is an inhibitor of several isoforms of the Kv1 subfamily of voltage-gated potassium channels (Kv1.3, Kv1.4, Kv1.5, and Kv1.6), which are important targets in autoimmune diseases and other conditions.[7]

The multifaceted biological activities of **Hymenidin** can be visualized as targeting several key cellular components.



Click to download full resolution via product page

Key Biological Targets of Hymenidin

Experimental Protocols



Total Synthesis of Hymenidin

A facile total synthesis of **Hymenidin** has been reported via an imidazo[1,2-a]pyrimidine intermediate. This method avoids expensive reagents and laborious steps, making it amenable to scale-up.[4][5]

Protocol Summary (based on Rasapalli et al., 2013):

- Preparation of Imidazo[1,2-a]pyrimidine Core: The synthesis begins with the construction of a key imidazo[1,2-a]pyrimidine intermediate from simpler precursors. This core structure serves as a versatile scaffold.
- Amidation: The appropriate pyrrole derivative, 4-bromo-1H-pyrrole-2-carbonyl chloride, is coupled with the side chain amine attached to the pyrimidine core to form an amide linkage.
- Deprotection and Rearrangement: The final step involves the removal of the pyrimidine ring using hydrazine hydrate. This deprotection step leads to the formation of the 2aminoimidazole ring, yielding **Hymenidin** as the final product.
- Purification: The crude product is purified by preparative chromatography (e.g., using a mobile phase of methanol:dichloromethane:NH4OH) to yield pure Hymenidin.[4]

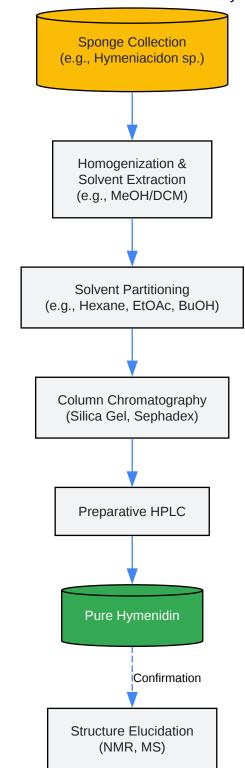
Note: For a detailed, step-by-step protocol, including reagent quantities and reaction conditions, please refer to the supplementary information of the cited publication.[4][5]

Isolation from Marine Sponges

Hymenidin is a natural product that can be isolated from marine sponges. The general workflow involves extraction and chromatographic separation.[8][9]



Generalized Isolation Workflow for Hymenidin



Click to download full resolution via product page

Generalized Isolation Workflow



Protocol Outline:

- Collection and Extraction: Marine sponge tissue is collected and homogenized. The bioactive compounds are extracted using organic solvents (e.g., a mixture of methanol and dichloromethane).[10]
- Solvent Partitioning: The crude extract is partitioned between immiscible solvents of varying polarity (e.g., hexane, ethyl acetate, butanol, and water) to separate compounds based on their solubility.
- Chromatographic Separation: The fractions are subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) to progressively isolate the compounds.
- Final Purification: High-Performance Liquid Chromatography (HPLC) is typically used for the final purification of **Hymenidin** from the enriched fractions.
- Structure Confirmation: The identity and purity of the isolated **Hymenidin** are confirmed using spectroscopic methods, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Apoptosis Induction Assay

The ability of **Hymenidin** to induce apoptosis in cancer cells can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[11]

Protocol (General):

- Cell Culture and Treatment: Cancer cells (e.g., HepG2 or THP-1) are cultured to a suitable confluency and then treated with various concentrations of **Hymenidin** (and appropriate vehicle controls, e.g., DMSO) for a specified time (e.g., 24 or 48 hours).
- Cell Harvesting: Both adherent and floating cells are collected, washed with phosphatebuffered saline (PBS), and centrifuged to form a cell pellet.
- Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorophore conjugate) and Propidium Iodide (PI) are added to the cell suspension.



- Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
- Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Voltage-Gated Potassium Channel Inhibition Assay

The inhibitory effect of **Hymenidin** on Kv1 channels can be assessed using automated patch-clamp electrophysiology.[7]

Protocol Summary (based on Ilas et al., 2017):

- Cell Line: A stable cell line expressing the human Kv channel of interest (e.g., Kv1.3) is used, such as Chinese Hamster Ovary (CHO) cells.
- Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated platform (e.g., QPatch).
- Voltage Protocol: A specific voltage protocol is applied to elicit channel activation. For example, cells are held at a holding potential of -80 mV, and currents are elicited by depolarizing voltage steps (e.g., to +20 mV).
- Compound Application: **Hymenidin** is applied at various concentrations to determine the dose-dependent inhibition of the potassium current.
- Data Analysis: The peak current amplitude in the presence of **Hymenidin** is compared to the control (vehicle) to calculate the percentage of inhibition. The IC₅₀ value (the concentration at which 50% of the channel activity is inhibited) is then determined by fitting the concentration-response data to a suitable equation.

Conclusion and Future Directions



Hymenidin is a structurally intriguing marine alkaloid with a diverse and promising pharmacological profile. Its ability to modulate key targets such as serotonergic receptors, critical cellular kinases, and voltage-gated ion channels highlights its potential as a lead compound for the development of new therapeutics in oncology, neurology, and immunology. The availability of a scalable synthetic route further enhances its attractiveness for medicinal chemistry exploration. Future research should focus on elucidating the precise molecular mechanisms underlying its various biological effects, optimizing its structure to improve potency and selectivity for specific targets, and evaluating its efficacy and safety in preclinical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Hymenidin | antagonist of serotonergic receptors and inhibitor of CDK5/p25 and GSK-3ß |
 CAS# 107019-95-4 | InvivoChem [invivochem.com]
- 2. Hymenidin | C11H12BrN5O | CID 6439099 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alkaloids [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Total syntheses of oroidin, hymenidin and clathrodin Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Clathrodin, hymenidin and oroidin, and their synthetic analogues as inhibitors of the voltage-gated potassium channels PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 9. Bioactive Compounds from Marine Sponges: Fundamentals and Applications PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and characterization of marine sponge—associated Streptomyces sp. NMF6 strain producing secondary metabolite(s) possessing antimicrobial, antioxidant, anticancer, and antiviral activities PMC [pmc.ncbi.nlm.nih.gov]



- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of Hymenidin alkaloid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8230432#chemical-structure-and-properties-ofhymenidin-alkaloid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com